rossicaside B

Immunopharmacology Leukocyte adhesion Inflammation

Rossicaside B is the sole phenylpropanoid glycoside that does not inhibit β2 integrin (Mac-1) upregulation, enabling hepatic oxidative stress and CYP2E1 restoration studies without confounding leukocyte adhesion. It serves as a selective tool for Nrf2/HO-1 pathway research and an HPLC reference standard for Boschniakia rossica authentication. Choose rossicaside B to eliminate integrin-related variables in mechanistic hepatoprotection and ROS scavenging experiments. ≥98% purity, research use only.

Molecular Formula C36H46O19
Molecular Weight 782.7 g/mol
Cat. No. B1251444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerossicaside B
Synonymsrossicaside B
Molecular FormulaC36H46O19
Molecular Weight782.7 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCC=CC4=CC=C(C=C4)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O
InChIInChI=1S/C36H46O19/c1-16-31(54-36-28(46)26(44)25(43)22(14-37)51-36)27(45)29(47)35(50-16)55-33-30(48)34(49-12-2-3-17-4-8-19(39)9-5-17)52-23(15-38)32(33)53-24(42)11-7-18-6-10-20(40)21(41)13-18/h2-11,13,16,22-23,25-41,43-48H,12,14-15H2,1H3/b3-2+,11-7+/t16-,22+,23+,25+,26-,27-,28+,29+,30+,31-,32+,33+,34+,35-,36-/m0/s1
InChIKeyKKCGJZXNCXWIHC-DSLUARRUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rossicaside B for Preclinical Procurement: A Hepatoprotective Phenylpropanoid Glycoside from Boschniakia rossica


Rossicaside B (CAS 80458-55-5, C₃₆H₄₆O₁₉, MW 782.74) is a phenylpropanoid glycoside first isolated and structurally characterized from the whole plant of Boschniakia rossica (Orobanchaceae), a parasitic plant with traditional medicinal applications [1]. Its complete chemical structure was established as p-hydroxycinnamyl alcohol 1-O-β-D-glucopyranosyl (1→4)-α-L-rhamnopyranosyl (1→3)-β-D-(4-O-caffeyl)-glucopyranoside [2]. Rossicaside B is identified as the major phenylpropanoid glycoside constituent in B. rossica and is commercially available from specialty natural product suppliers as a reference standard or for preclinical research use [1][3].

Why Rossicaside B Cannot Be Interchanged with Acteoside or Other Phenylpropanoid Glycosides


Phenylpropanoid glycosides as a class share core structural motifs but exhibit divergent biological selectivity profiles due to variations in glycosylation patterns and phenolic substitution [1]. In a direct comparative study, structurally related phenylpropanoid glycosides including acteoside and crenatoside demonstrated significant inhibition of β₂ integrin (Mac-1) upregulation in human leukocytes, whereas rossicaside B uniquely lacked this activity at the same tested concentration of 50 μM [2]. This differential selectivity—active against oxidative stress but inactive against β₂ integrin upregulation—cannot be extrapolated from structural similarity alone and precludes functional interchangeability. Substituting a generic phenylpropanoid glycoside for rossicaside B in experiments targeting hepatoprotection without β₂ integrin modulation would introduce an unintended confounding variable, potentially invalidating mechanistic conclusions [1][2].

Rossicaside B: Quantified Differential Performance vs. In-Class Comparators


Rossicaside B Lacks β₂ Integrin Inhibitory Activity—A Unique Selectivity Distinction from Acteoside and Crenatoside

In a direct head-to-head comparison using human peripheral leukocytes, rossicaside B was the only compound among three phenylpropanoid glycosides tested that failed to significantly inhibit Mac-1 (β₂ integrin, CD11b/CD18) upregulation at 50 μM. Acteoside and crenatoside, in contrast, significantly inhibited both PMA- and fMLP-induced Mac-1 expression [1]. This negative selectivity is a defining characteristic that distinguishes rossicaside B from its closest structural analogs.

Immunopharmacology Leukocyte adhesion Inflammation

Rossicaside B Reduces Serum ALT and AST in CCl₄-Induced Hepatotoxicity—Dose-Dependent In Vivo Protection

In a CCl₄-induced acute hepatotoxicity model in mice, oral administration of rossicaside B at 100 and 200 mg/kg body weight significantly decreased serum aspartate aminotransferase (AST) and alanine aminotransferase (ALT) levels compared to CCl₄-only controls. The higher 200 mg/kg dose also significantly reduced serum TNF-α levels, which remained markedly elevated in the untreated CCl₄ group [1]. The study did not include direct comparator compounds; therefore, this represents single-compound efficacy data.

Hepatology Oxidative stress Toxicology

Rossicaside B Induces HO-1 and Restores CYP2E1 Function—Mechanistic Differentiation from Simple Antioxidants

Rossicaside B treatment in CCl₄-intoxicated mice produced a dual mechanistic response: it further elevated heme oxygenase-1 (HO-1) protein expression beyond the CCl₄-induced baseline and simultaneously restored CYP2E1-specific monooxygenase activity that had been suppressed by CCl₄ treatment [1]. This contrasts with the class-level observation that other phenylpropanoid glycosides (acteoside, crenatoside) and iridoid glucosides did not interfere with pan-protein kinase C (PKC) activity, suggesting that rossicaside B's hepatic protection operates through HO-1 induction and CYP2E1 functional recovery rather than PKC modulation [1][2].

Enzyme induction Cytochrome P450 Cytoprotection

Rossicaside B Exhibits Radical Scavenging Activity Without PKC Interference—Class-Consistent Antioxidant Profile

Phenylpropanoid glycosides as a class, including rossicaside B, acteoside, and crenatoside, concentration-dependently diminished PMA- and fMLP-induced ROS production in human leukocytes with IC₅₀ values ranging from approximately 3.0–23.9 μM [1]. These compounds also effectively inhibited NADPH oxidase (NOX) and displayed potent free radical-scavenging activity, while notably lacking interference with pan-protein kinase C (PKC) activity [1]. Rossicaside B's in vivo hepatoprotection was associated with reduced lipid hydroperoxide and thiobarbituric acid-reactive substance concentrations, elevated GSH content, and increased antioxidative enzyme activities [2].

Antioxidant Free radical scavenging NADPH oxidase

Validated Research Applications for Rossicaside B Procurement


Investigating CCl₄-Induced Hepatotoxicity Mechanisms Requiring HO-1 and CYP2E1 Pathway Analysis

Researchers studying acute chemical hepatotoxicity can employ rossicaside B as a tool compound to dissect the HO-1 induction and CYP2E1 restoration pathways without the confounding variable of β₂ integrin-mediated leukocyte adhesion modulation [1]. The compound's demonstrated ability to reduce ALT, AST, TNF-α, iNOS, and COX-2 while elevating HO-1 and restoring CYP2E1 activity makes it suitable for mechanistic studies focused on the Nrf2/HO-1 axis and cytochrome P450 regulation in CCl₄-injured liver tissue [1][2].

Selective Antioxidant Studies Where β₂ Integrin Inhibition Must Be Excluded

For experiments requiring antioxidant or ROS-scavenging activity without concomitant inhibition of leukocyte adhesion molecules (Mac-1/β₂ integrin), rossicaside B is the uniquely appropriate phenylpropanoid glycoside selection [2]. In contrast to acteoside and crenatoside, which significantly inhibit Mac-1 upregulation, rossicaside B permits investigation of ROS/NOX-mediated pathways in human leukocytes without the confounding effect on integrin expression, enabling cleaner interpretation of oxidative stress mechanisms [2][3].

Phytochemical Standardization and Quality Control of Boschniakia rossica Extracts

As the major phenylpropanoid glycoside constituent of B. rossica, rossicaside B serves as a validated analytical reference standard for HPLC-based quality control of botanical extracts and traditional medicine preparations derived from this species [4]. A validated HPLC method using a C18 column with acetonitrile/0.5% formic acid gradient elution and 260 nm detection has been established for simultaneous quantification of rossicaside B and baschnaloside, with demonstrated linearity (3.438–110 μg·g⁻¹, R²=0.9991), recovery (96.55%), and reproducibility (RSD 1.23%, n=9) [4].

Comparative Selectivity Studies Across Phenylpropanoid Glycoside Panels

Rossicaside B is a critical inclusion in any panel of phenylpropanoid glycosides designed to map structure-activity relationships (SAR) for Mac-1/β₂ integrin inhibition [2]. Its unique negative activity at 50 μM provides a baseline control that enables researchers to identify structural determinants of integrin-modulatory activity when compared directly with acteoside and crenatoside [2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for rossicaside B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.